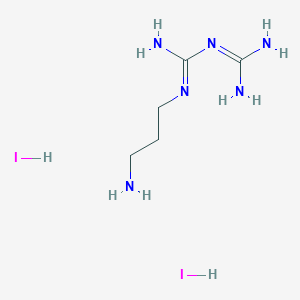
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide is a chemical compound that may have applications in various fields such as chemistry, biology, and medicine. Its structure suggests it could be involved in biochemical processes or used as a reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Step 1: Preparation of the guanidine derivative.
Step 2: Introduction of the aminopropyl group through a nucleophilic substitution reaction.
Step 3: Formation of the dihydroiodide salt by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Use of continuous flow reactors.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
- Oxidation may yield N-oxide derivatives.
- Reduction may yield amine derivatives.
- Substitution may yield various substituted guanidine derivatives.
Scientific Research Applications
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may have several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in studying biochemical pathways.
Medicine: Investigated for potential therapeutic effects or as a diagnostic tool.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-2-(diaminomethylidene)guanidine: Similar structure with different substituents.
2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydrochloride: Similar compound with a different counterion.
Uniqueness
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may have unique properties due to its specific structure and counterion, which could influence its reactivity, solubility, and biological activity.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
2-(3-aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N6.2HI/c6-2-1-3-10-5(9)11-4(7)8;;/h1-3,6H2,(H6,7,8,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVOZKBKWQYGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN=C(N)N=C(N)N.I.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16I2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














